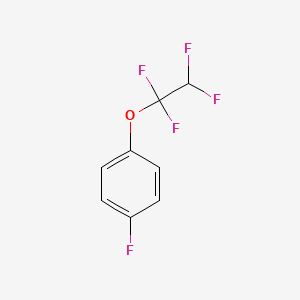

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Vue d'ensemble

Description

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group. It is primarily used in research settings and has applications in various scientific fields.

Méthodes De Préparation

The synthesis of 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

Base: Potassium carbonate or sodium hydroxide

Catalyst: Copper(I) iodide or palladium-based catalysts

Solvent: Dimethylformamide or toluene

Temperature: 80-120°C

Reaction Time: 12-24 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Functional Group Analysis and Reactivity

The compound contains three key functional groups:

-

Fluoro substituent : Positioned at the para position relative to the ether linkage.

-

Tetrafluoroethoxy group : A perfluorinated ethyl ether chain with high fluorine density.

-

Aromatic ether linkage : Connecting the benzene ring to the tetrafluoroethoxy moiety.

These groups confer distinct reactivity patterns:

-

Fluoro substitution : Can undergo nucleophilic aromatic substitution (NAS) under strongly activating conditions, though steric hindrance and electron-withdrawing effects of adjacent fluorine atoms may reduce reactivity .

-

Tetrafluoroethoxy group : Susceptible to elimination reactions (e.g., α-elimination of F⁻) or nucleophilic substitution of fluorine atoms, though high fluorine density typically stabilizes against such processes .

-

Ether linkage : Potential cleavage under acidic or basic conditions, though perfluorinated ether bonds often exhibit enhanced stability compared to non-fluorinated analogs .

Acidity-Driven Stability

The compound’s acidity (pKa) is influenced by protons adjacent to fluorine atoms. Higher acidity correlates with increased susceptibility to side reactions, such as proton loss or proton-mediated degradation. For example, fluorobenzenes with acidic protons (e.g., adjacent F atoms) tend to undergo irreversible side reactions during electrochemical cycling .

Electrochemical Stability

In lithium-ion battery applications, the compound’s stability depends on fluorination patterns. Tetrafluorinated groups enhance anodic stability but may compromise reductive stability. Difluorobenzenes with no acidic protons (e.g., positions lacking adjacent H atoms) exhibit optimal redox stability .

Comparison with Structurally Similar Compounds

Applications De Recherche Scientifique

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mécanisme D'action

The mechanism of action of 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards specific biological targets. The compound can modulate the activity of enzymes by forming stable complexes, thereby influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

This compound: Similar in structure but with different substitution patterns on the benzene ring.

1,1,2,2-Tetrafluoroethoxybenzene: Lacks the fluorine atom on the benzene ring, resulting in different chemical and physical properties.

4-Fluorophenyl 1,1,2,2-tetrafluoroethyl ether: Another closely related compound with similar applications but distinct reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Activité Biologique

1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both fluorine atoms and an ether functional group, contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C₈H₅F₅O

- Molecular Weight: 220.12 g/mol

- CAS Number: 887268-36-2

- Structure: The compound consists of a benzene ring substituted with a fluorine atom and a tetrafluoroethoxy group.

Pharmacological Profile

This compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity: Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes.

- Anti-inflammatory Effects: Some fluorinated compounds have been shown to modulate inflammatory pathways, potentially making them candidates for anti-inflammatory therapies.

- Cytotoxicity: Research indicates that certain derivatives of fluorinated aromatic compounds can induce cytotoxic effects in cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Interaction: The hydrophobic nature of the tetrafluoroethoxy group may enhance membrane penetration and disrupt lipid bilayers.

- Enzyme Inhibition: Fluorinated compounds often serve as enzyme inhibitors by mimicking natural substrates or altering enzyme conformation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 25 µM for breast cancer cells and 30 µM for lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Lung Cancer | 30 |

| Colon Cancer | 35 |

Toxicological Data

While the biological activity shows promise, it is crucial to assess the toxicity profile of this compound. Initial toxicity studies indicate moderate toxicity levels; further research is warranted to establish safe dosage ranges for therapeutic applications.

Propriétés

IUPAC Name |

1-fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSJHYRBXANKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560490 | |

| Record name | 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-36-2 | |

| Record name | 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.